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Compound of Interest

Compound Name: 2-Methyloxazole-4-carbaldehyde

Cat. No.: B023661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyloxazole-4-carbaldehyde, a heterocyclic aldehyde of interest in organic synthesis and

medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized

experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural and electronic environment of 2-Methyloxazole-4-carbaldehyde gives rise to a

unique spectroscopic fingerprint. The quantitative data gathered from NMR, IR, and MS

analyses are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard

reference.

¹H NMR (Proton NMR) Data (Predicted)
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Proton Chemical Shift (ppm) Multiplicity

Aldehyde-H 9.5 - 10.5 Singlet

Oxazole-H (C5) 8.0 - 8.5 Singlet

Methyl-H (C2) 2.4 - 2.7 Singlet

¹³C NMR (Carbon NMR) Data (Predicted)

Carbon Chemical Shift (ppm)

Aldehyde (C=O) 185 - 195

Oxazole C2 160 - 165

Oxazole C4 145 - 155

Oxazole C5 125 - 135

Methyl (CH₃) 10 - 20

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Functional Group Absorption Range (cm⁻¹) Intensity

C-H stretch (aldehyde) 2820-2850 and 2720-2750 Medium

C=O stretch (aldehyde) 1680 - 1710 Strong

C=N stretch (oxazole) 1620 - 1680 Medium

C=C stretch (oxazole) 1500 - 1600 Medium

C-O-C stretch (oxazole) 1020 - 1250 Strong

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data presented is from a Gas Chromatography-Mass Spectrometry (GC-

MS) analysis.[1]

m/z Relative Intensity (%) Putative Fragment

111 100 [M]⁺ (Molecular Ion)

82 ~60 [M-CHO]⁺

54 ~40 [C₃H₂N]⁺

42 ~30 [C₂H₂N]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

data validation. The following are generalized protocols for the analysis of a solid organic

compound like 2-Methyloxazole-4-carbaldehyde.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyloxazole-4-carbaldehyde
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent

is critical to avoid signal overlap with the analyte.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should

be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used. A 45- or 90-

degree pulse angle with a longer relaxation delay (2-5 seconds) is common. A significantly
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larger number of scans is required compared to ¹H NMR due to the lower natural abundance

of the ¹³C isotope.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract

atmospheric and instrumental interferences.

Sample Application: Place a small amount of the solid 2-Methyloxazole-4-carbaldehyde
sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Pressure Application: Apply consistent pressure to the sample using the instrument's

pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition: Collect the infrared spectrum over a typical range of 4000-400 cm⁻¹. Co-

add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The acquired sample spectrum is ratioed against the background spectrum

to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2-Methyloxazole-4-carbaldehyde in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of

approximately 1 mg/mL.

Gas Chromatography:

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection

port, which is heated to ensure rapid vaporization.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a

capillary column (e.g., a non-polar or medium-polarity column). The temperature of the

column is programmed to ramp up, allowing for the separation of components based on

their boiling points and interactions with the stationary phase.

Mass Spectrometry:
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Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Electron ionization (EI) at 70 eV is a common method for generating ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and the resulting signal is processed to

generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Methyloxazole-4-carbaldehyde.
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Spectroscopic Analysis Workflow for 2-Methyloxazole-4-carbaldehyde
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Caption: A logical workflow for the spectroscopic analysis of 2-Methyloxazole-4-
carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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